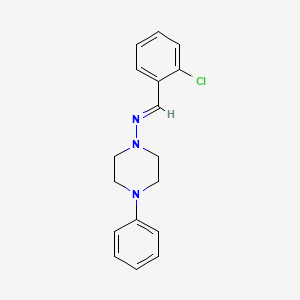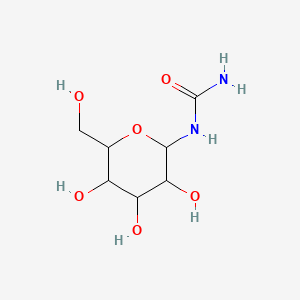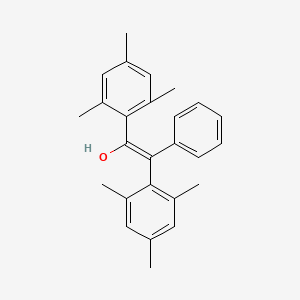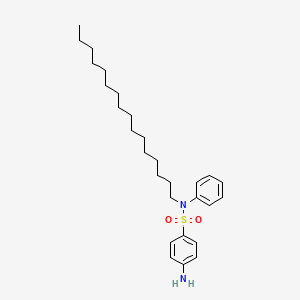
N1-Hexadecylsulfanilanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N1-Hexadecylsulfanilanilide involves several steps. One common method includes the reaction of hexadecylamine with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amino group . The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon for the reduction step . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
N1-Hexadecylsulfanilanilide undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen gas, palladium on carbon, hydrogen peroxide, and potassium permanganate . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N1-Hexadecylsulfanilanilide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1-Hexadecylsulfanilanilide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition .
Comparison with Similar Compounds
N1-Hexadecylsulfanilanilide can be compared with other sulfonamide derivatives, such as:
N1-Octadecylsulfanilanilide: Similar in structure but with an octadecyl group instead of a hexadecyl group.
N1-Dodecylsulfanilanilide: Contains a dodecyl group, making it shorter in chain length compared to this compound.
The uniqueness of this compound lies in its specific chain length and the resulting physicochemical properties, which can influence its reactivity and biological activity .
Properties
CAS No. |
55035-07-9 |
|---|---|
Molecular Formula |
C28H44N2O2S |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
4-amino-N-hexadecyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C28H44N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-25-30(27-19-16-15-17-20-27)33(31,32)28-23-21-26(29)22-24-28/h15-17,19-24H,2-14,18,25,29H2,1H3 |
InChI Key |
JXSSLORMAQAXMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


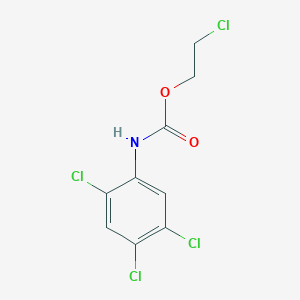
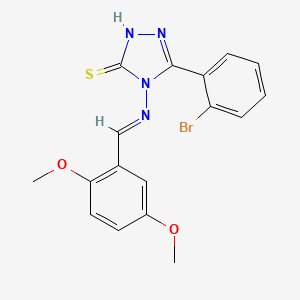
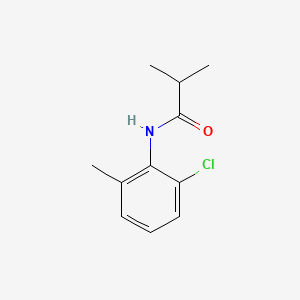
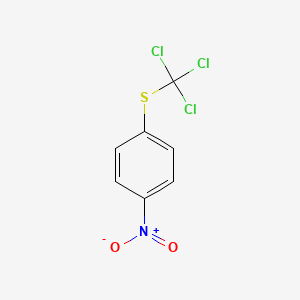
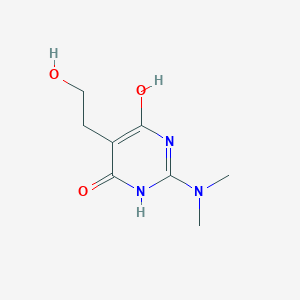
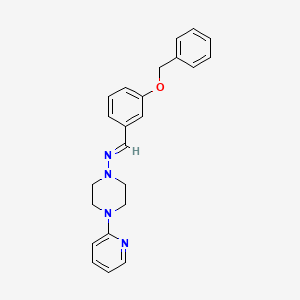
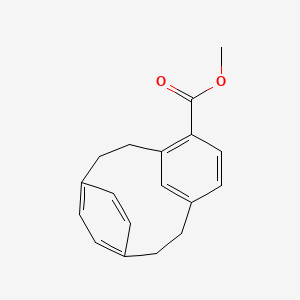
![(5Z)-3-(2-furylmethyl)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11962418.png)
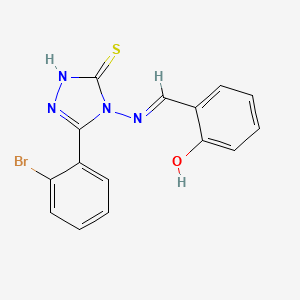
![(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B11962430.png)
